3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2/c25-18-9-7-16(8-10-18)17-12-22(26-13-17)24(31)28-11-3-4-19(14-28)29-15-27-21-6-2-1-5-20(21)23(29)30/h1-2,5-10,12-13,15,19,26H,3-4,11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWIMYLOIKOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)N4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The quinazolinone core is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogs:
Key Observations:
- Fluorophenyl Group : The 4-fluorophenyl substituent is recurrent in antimicrobial agents (e.g., compound 9h, 7e) due to its electron-withdrawing effects, which stabilize the molecule and enhance target binding .
- Synthetic Methods : Microwave-assisted synthesis (e.g., ) offers higher efficiency (80–88% yields) compared to traditional reflux methods .
Antimicrobial Activity:
- Compound 9a (3-(4-fluorophenyl)-quinazolinone derivative) exhibits inhibition zones of 1.1–1.4 cm against Proteus vulgaris and Bacillus subtilis .
- S1d (morpholinopropylamino-substituted quinazolinone) showed moderate activity in influenza polymerase inhibition assays .
- Pyrazolyl-quinazolinones () demonstrated superior antifungal activity compared to antibacterial effects, suggesting substituent-dependent selectivity .
Receptor Targeting:
- PET Tracers () with piperidinyl-methyl groups (e.g., compound 1) were developed for imaging growth hormone secretagogue receptors (GHS-R1a), highlighting the versatility of quinazolinones in diagnostics .
Physicochemical and Spectroscopic Data
Notes:
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